molecular formula C16H19NOS B10974227 N-cycloheptyl-1-benzothiophene-3-carboxamide

N-cycloheptyl-1-benzothiophene-3-carboxamide

Cat. No.: B10974227
M. Wt: 273.4 g/mol
InChI Key: DXXHYEDTPMOXTA-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-benzothiophene-3-carboxamide: is a chemical compound with the molecular formula C16H19NOS . It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-benzothiophene-3-carboxamide typically involves the reaction of 1-benzothiophene-3-carboxylic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cycloheptyl-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-1-benzothiophene-3-carboxamide is unique due to its specific structure, which combines the benzothiophene core with a cycloheptyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

N-cycloheptyl-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H19NOS/c18-16(17-12-7-3-1-2-4-8-12)14-11-19-15-10-6-5-9-13(14)15/h5-6,9-12H,1-4,7-8H2,(H,17,18)

InChI Key

DXXHYEDTPMOXTA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CSC3=CC=CC=C32

Origin of Product

United States

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